N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide
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Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C19H19NO3S2 and its molecular weight is 373.49. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study investigated the inhibitive effect of Schiff base compounds, including those containing thiophene units, on mild steel corrosion in hydrochloric acid solutions. Compounds with heteroatoms showed pronounced efficiency in corrosion inhibition, highlighting the potential application of thiophene-containing compounds in protecting metals from corrosion (Leçe, Emregül, & Atakol, 2008).
Synthetic Applications
Research on the KIO3-catalyzed domino reaction of enaminones with thiophenols, resulting in the facile synthesis of 3-sulfenylated chromones, indicates the utility of thiophene derivatives in organic synthesis. This process facilitates the construction of complex molecules under metal-free conditions, which could be relevant for synthesizing related compounds (Zhong, Liu, Cao, & Wan, 2017).
Antibacterial and Antifungal Activity
Another study synthesized cycloalkylthiophene-Schiff bases and their metal complexes, testing them against various pathogenic strains. Some compounds showed activity comparable to conventional antibiotics, suggesting the potential of thiophene derivatives in antimicrobial applications (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Chemoselective N-benzoylation
A chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, resulting in compounds of biological interest, highlights a specific chemical transformation that could be applicable in the synthesis of compounds with similar functionalities (Singh, Lakhan, & Singh, 2017).
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-14(23-16-6-3-2-4-7-16)18(21)20-13-19(22,15-9-11-24-12-15)17-8-5-10-25-17/h2-12,14,22H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUPKSQKCNLVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.